![molecular formula C21H18N2O4 B4439525 N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide](/img/structure/B4439525.png)
N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide
Übersicht
Beschreibung
N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at the University of Oxford and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide works by binding to and inhibiting the activity of a specific protein called Hsp90. This protein is involved in the folding and stabilization of other proteins that are critical for cancer cell survival and proliferation. By inhibiting Hsp90, N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide disrupts the activity of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and to be a potent inhibitor of angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide as a research tool is its specificity for Hsp90. This allows researchers to selectively target this protein and study its role in various biological processes. However, like any small molecule inhibitor, N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide has limitations in terms of its potency and specificity, and its effects may be influenced by factors such as cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide. One area of interest is the development of new cancer therapies based on the inhibition of Hsp90. Another area of focus is the investigation of the anti-inflammatory and anti-angiogenic properties of N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide, which could have implications for the treatment of a range of diseases. Additionally, further studies are needed to better understand the mechanisms underlying the effects of N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide and to optimize its use as a research tool.
Wissenschaftliche Forschungsanwendungen
N-(4-isonicotinoylphenyl)-3,5-dimethoxybenzamide has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-18-11-16(12-19(13-18)27-2)21(25)23-17-5-3-14(4-6-17)20(24)15-7-9-22-10-8-15/h3-13H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBECVRGPSJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.